Ácidos graxos tio

Thia fatty acids are a class of compounds that contain both thioether and carboxyl groups, derived from the modification of traditional fatty acids. These unique chemical structures confer them with distinctive properties such as enhanced solubility in organic solvents and increased stability against oxidation compared to their parent fatty acids.

Structurally, thia fatty acids can be synthesized by replacing an oxygen atom in a fatty acid with a sulfur atom through various chemical reactions. This substitution alters the molecular polarity and reactivity, making them valuable in a wide range of applications.

In the pharmaceutical industry, thia fatty acids are used as precursors for the synthesis of novel drugs due to their unique physicochemical properties. They also find use in the cosmetics sector where they enhance product stability and provide additional moisturizing benefits. Additionally, these compounds can be employed in the formulation of environmentally friendly surfactants and biodegradable polymers.

The broad range of functionalities offered by thia fatty acids makes them a versatile choice for researchers and manufacturers seeking to develop innovative products with enhanced performance characteristics.

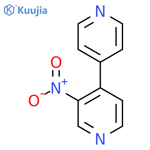

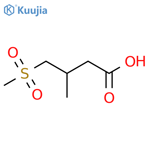

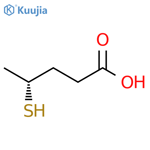

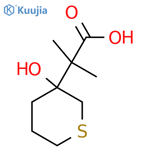

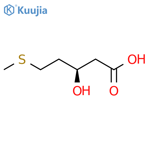

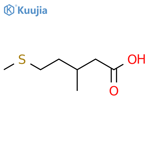

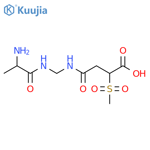

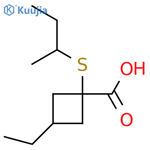

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

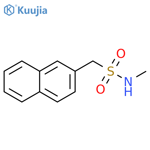

|

4-methanesulfonyl-3-methylbutanoic acid | 2162944-79-6 | C6H12O4S |

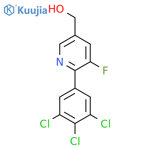

|

(4R)-4-sulfanylpentanoic acid | 796073-77-3 | C5H10O2S |

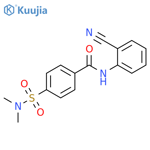

|

2-(3-hydroxythian-3-yl)-2-methylpropanoic acid | 1341438-90-1 | C9H16O3S |

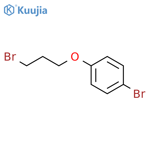

|

(3R)-3-hydroxy-5-(methylsulfanyl)pentanoic acid | 902778-59-0 | C6H12O3S |

|

2-(3-hydroxythiolan-3-yl)acetic acid | 1247764-14-2 | C6H10O3S |

|

3-methyl-5-(methylsulfanyl)pentanoic acid | 1601024-29-6 | C7H14O2S |

|

Pantocin B | 256222-22-7 | C9H17N3O6S |

|

1-(butan-2-ylsulfanyl)-3-ethylcyclobutane-1-carboxylic acid | 1488018-00-3 | C11H20O2S |

|

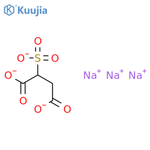

Sulfosuccinic acid, sodium salt | 14933-03-0 | C4H4Na2O7S |

|

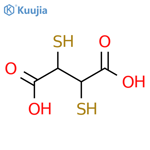

2,3-Dimercaptosuccinic acid | 2418-14-6 | C4H6O4S2 |

Literatura Relacionada

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

Fornecedores recomendados

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados